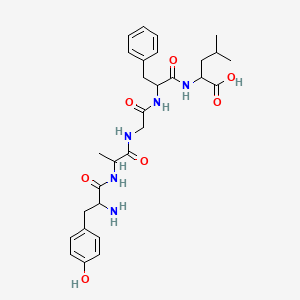

META060

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. This compound also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of this compound reduced paw swelling similar to the effect of aspirin. In mice with CIA, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. This compound may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

META060 has been identified as a potent inhibitor of multiple kinases in the NF-κB pathway, showcasing its ability to suppress inflammation without affecting constitutive COX-2 enzymatic activity. This was evidenced in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where this compound dose-dependently inhibited prostaglandin E2 and nitric oxide formation, COX-2 abundance, and NF-κB activation. Moreover, this compound's bioavailability in humans and its anti-inflammatory effect ex vivo were confirmed, making it a promising candidate for anti-inflammatory therapeutic applications (Desai et al., 2009).

Metabolic and Obesity-Related Benefits

Research on this compound has also extended to metabolic health, particularly in the context of obesity and insulin resistance. A study demonstrated that this compound could mitigate weight gain, improve body composition, and enhance metabolic flexibility in a high-fat-diet-fed mouse model. This suggests its potential therapeutic value in managing obesity and insulin resistance, prompting further investigation into its mechanisms of action (Vroegrijk et al., 2013).

Cardiovascular Health

Further research highlighted this compound's capacity to attenuate TNF-α-activated inflammation, endothelial-monocyte interactions, and matrix metalloproteinase-9 expression. By inhibiting NF-κB and AP-1 in THP-1 monocytes, this compound demonstrates potential for preventing or treating cardiovascular diseases by ameliorating inflammation and plaque destabilization, key factors in atherosclerosis (Desai et al., 2012).

Rheumatoid Arthritis and Bone Health

Additionally, the impact of this compound on rheumatoid arthritis and bone health has been explored. It was shown to inhibit osteoclastogenesis and matrix metalloproteinases in vitro, and reduce bone and cartilage degradation in a mouse model of rheumatoid arthritis. These findings suggest this compound's efficacy in reducing swelling and inhibiting bone and cartilage destruction in chronic inflammation, warranting further clinical testing for its therapeutic potential in inflammatory diseases (Konda et al., 2010).

Properties

IUPAC Name |

Unknown |

|---|---|

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

META-060; META060; META 060 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.